Cas no 941989-09-9 (1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide structure
941989-09-9 structure
Product name:1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No:941989-09-9
MF:C19H13ClFN3O4
Molecular Weight:401.775626897812
CID:5503129

1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
    • 1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • インチ: 1S/C19H13ClFN3O4/c20-16-4-1-5-17(21)15(16)11-23-10-2-3-14(19(23)26)18(25)22-12-6-8-13(9-7-12)24(27)28/h1-10H,11H2,(H,22,25)
    • InChIKey: BYXISSWOLIOQMH-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=C(F)C=CC=C2Cl)C=CC=C1C(NC1=CC=C([N+]([O-])=O)C=C1)=O

1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2743-0609-30mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2743-0609-1mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2743-0609-10mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2743-0609-40mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2743-0609-4mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2743-0609-2mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2743-0609-5mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2743-0609-25mg
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2743-0609-5μmol
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2743-0609-10μmol
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
941989-09-9 90%+
10μl
$69.0 2023-05-16

1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報

Comprehensive Overview of 1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 941989-09-9)

The compound 1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 941989-09-9) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a chloro-fluorophenyl moiety, a nitrophenyl substituent, and a dihydropyridine core. These features make it a subject of interest in pharmaceutical research, particularly in the development of novel therapeutic agents. Researchers are increasingly exploring its potential applications in drug discovery and medicinal chemistry, given its structural complexity and bioactive potential.

In recent years, the demand for heterocyclic compounds like 1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has surged due to their versatility in targeted drug design. This compound's pyridine-3-carboxamide backbone is particularly noteworthy, as it is often associated with enzyme inhibition and receptor modulation. Such properties align with current trends in precision medicine, where molecules with high specificity are prioritized. Additionally, its nitrophenyl group may contribute to electron-withdrawing effects, which can influence binding affinity and metabolic stability—a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

The synthesis of CAS No. 941989-09-9 involves multi-step organic reactions, often requiring palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. These methods are widely discussed in organic synthesis forums and academic literature, reflecting the compound's relevance in modern chemical research. Its chloro-fluoro substitution pattern also draws attention, as halogenated aromatic systems are known to enhance lipophilicity and bioavailability—key factors in pharmacokinetic optimization.

From an industrial perspective, 1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is often cited in patents related to small-molecule therapeutics. Its potential role in kinase inhibition or GPCR targeting has sparked interest among biotech companies. Notably, the compound's nitrophenyl group could be leveraged for photoaffinity labeling, a technique gaining traction in proteomics and chemical biology. These applications resonate with the growing focus on mechanistic studies and drug-target interactions.

Environmental and regulatory considerations for CAS No. 941989-09-9 are equally important. While not classified as hazardous, its nitroaromatic component warrants careful handling during synthesis. The compound's stability under various pH conditions and thermal stress is frequently studied, as these factors impact its formulation compatibility. Such data is critical for preclinical development, another area where this molecule is gaining visibility.

In summary, 1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a compelling case study in structure-activity relationship (SAR) exploration. Its multifaceted chemical profile aligns with contemporary research themes, from fragment-based drug discovery to computational chemistry. As the scientific community continues to unravel its potential, this compound is poised to remain a focal point in innovative therapeutic development.

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